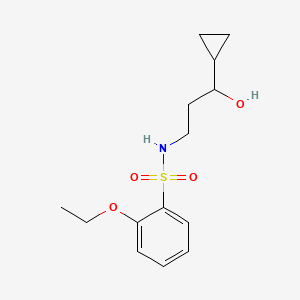

N-(3-cyclopropyl-3-hydroxypropyl)-2-ethoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The chemical reactions involving “N-(3-cyclopropyl-3-hydroxypropyl)-2-ethoxybenzenesulfonamide” are not specified in the searched resources.Aplicaciones Científicas De Investigación

Antitumor Activity and Gene Expression Studies :

- Compounds from sulfonamide-focused libraries, including variants like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, have shown promise in antitumor screens. These compounds are potent cell cycle inhibitors and have progressed to clinical trials. They disrupt tubulin polymerization and decrease the S phase fraction in cancer cell lines. Gene expression analysis of these sulfonamides has shed light on their pharmacophore structure and drug-sensitive cellular pathways (Owa et al., 2002).

Carbonic Anhydrase Inhibition :

- Novel benzene- and tetrafluorobenzenesulfonamide derivatives have been synthesized using click chemistry. These compounds have shown to be effective inhibitors of the cytosolic carbonic anhydrase isoforms I and II, and even more potent against tumor-associated isoforms IX and XII. The X-ray crystal structures of these sulfonamides with hCA II have provided insights into the inhibitory mechanism (Pala et al., 2014).

Antimycobacterial Agents :

- Thiol-activated sources of sulfur dioxide, like 2,4-dinitrophenylsulfonamides, have been evaluated as antimycobacterial agents. One such compound, N-Benzyl-2,4-dinitrobenzenesulfonamide, demonstrated higher potency than the clinical agent isoniazid against Mycobacterium tuberculosis (Malwal et al., 2012).

Synthesis of Benzonitriles :

- N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been utilized as an electrophilic cyanation reagent for synthesizing various benzonitriles from aryl bromides. This process is efficient for synthesizing pharmaceutical intermediates and allows chemoselective monocyanation of dibromoarenes (Anbarasan et al., 2011).

Anticancer Effects of Dibenzenesulfonamides :

- New dibenzensulfonamides have been synthesized and evaluated for their anticancer properties. These compounds induce apoptosis and autophagy pathways in cancer cells, and effectively inhibit tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII (Gul et al., 2018).

Synthesis and Catalysis :

- Sulfonamide-substituted iron phthalocyanine compounds have been developed for use in oxidation reactions. These compounds exhibit remarkable stability under oxidative conditions and have been applied in the synthesis of olefins (Işci et al., 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-2-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-2-19-13-5-3-4-6-14(13)20(17,18)15-10-9-12(16)11-7-8-11/h3-6,11-12,15-16H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTFIGDFWFKPCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NCCC(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyclopropyl-3-hydroxypropyl)-2-ethoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2466033.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2466034.png)

![3-[(1H-indazol-7-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2466036.png)

![4-chloro-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2466039.png)

![2-[(3,4-dichlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2466041.png)

![N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine](/img/structure/B2466042.png)

![3-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2466045.png)

![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2466052.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2466053.png)

![2-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2466055.png)